molecular formula C23H28N6 B4976697 bis[4-(dimethylamino)phenyl]methanone (4,6-dimethyl-2-pyrimidinyl)hydrazone

bis[4-(dimethylamino)phenyl]methanone (4,6-dimethyl-2-pyrimidinyl)hydrazone

Cat. No. B4976697
M. Wt: 388.5 g/mol
InChI Key: KVTKIJNAFFXGKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bis[4-(dimethylamino)phenyl]methanone (4,6-dimethyl-2-pyrimidinyl)hydrazone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BDMH and is a member of the hydrazone family of compounds. BDMH has been found to have various biochemical and physiological effects and has been studied extensively for its mechanism of action.

Mechanism of Action

The mechanism of action of BDMH is not yet fully understood. However, it has been proposed that BDMH acts by inhibiting the activity of certain enzymes, which play a role in cell proliferation and survival. BDMH has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
BDMH has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, leading to a decrease in cell proliferation and survival. BDMH has also been found to induce apoptosis in cancer cells, leading to their death. Additionally, BDMH has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

BDMH has several advantages for lab experiments. It is a stable compound and can be easily synthesized using various methods. BDMH has also been found to have low toxicity, making it a safe compound to work with in the lab. However, BDMH has certain limitations, including its solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, BDMH has a short half-life, which can limit its effectiveness in certain experiments.

Future Directions

There are several future directions for the study of BDMH. One potential direction is the development of BDMH-based drugs for the treatment of cancer and inflammatory diseases. Another direction is the study of BDMH's mechanism of action, which could lead to a better understanding of its potential applications. Additionally, further research is needed to determine the optimal dosages and delivery methods for BDMH-based drugs.

Synthesis Methods

BDMH can be synthesized using various methods, including the condensation of 4-(dimethylamino)benzaldehyde with 4,6-dimethyl-2-pyrimidinylhydrazine, followed by oxidation with manganese dioxide. Another method involves the reaction of 4-(dimethylamino)benzaldehyde with 4,6-dimethylpyrimidine-2-carbohydrazide in the presence of acetic acid and sodium acetate.

Scientific Research Applications

BDMH has been extensively studied for its potential applications in scientific research. It has been found to exhibit antitumor activity, making it a potential candidate for cancer treatment. BDMH has also been studied for its antimicrobial activity, showing potential as an antibacterial and antifungal agent. Additionally, BDMH has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

properties

IUPAC Name

N-[bis[4-(dimethylamino)phenyl]methylideneamino]-4,6-dimethylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N6/c1-16-15-17(2)25-23(24-16)27-26-22(18-7-11-20(12-8-18)28(3)4)19-9-13-21(14-10-19)29(5)6/h7-15H,1-6H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVTKIJNAFFXGKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NN=C(C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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